molecular formula C6H11NO2 B13407664 methyl (2E)-4-(methylamino)but-2-enoate

methyl (2E)-4-(methylamino)but-2-enoate

Cat. No.: B13407664
M. Wt: 129.16 g/mol
InChI Key: PMVWCQUEDYFAPT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-4-(methylamino)but-2-enoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and contains a methylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-4-(methylamino)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(methylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2E)-4-(methylamino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl (2E)-4-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-4-aminobut-2-enoate: Similar structure but with an amino group instead of a methylamino group.

    Methyl (2E)-4-(ethylamino)but-2-enoate: Contains an ethylamino group instead of a methylamino group.

Uniqueness

Methyl (2E)-4-(methylamino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (E)-4-(methylamino)but-2-enoate

InChI

InChI=1S/C6H11NO2/c1-7-5-3-4-6(8)9-2/h3-4,7H,5H2,1-2H3/b4-3+

InChI Key

PMVWCQUEDYFAPT-ONEGZZNKSA-N

Isomeric SMILES

CNC/C=C/C(=O)OC

Canonical SMILES

CNCC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.